molecular formula C7H16ClNO2 B2661402 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride CAS No. 2172569-92-3

2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2661402
CAS No.: 2172569-92-3
M. Wt: 181.66
InChI Key: YEKLZHCDIXTOGY-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride typically involves the reaction of pyrrolidine derivatives with appropriate reagents. One common method involves the reaction of 4-(hydroxymethyl)pyrrolidine with ethylene oxide under acidic conditions to yield the desired product . The reaction is usually carried out at low temperatures to control the reactivity and ensure high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl and ethan-1-ol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Hydroxymethyl)pyrrolidin-3-yl)ethan-1-ol hydrochloride is unique due to the presence of both the hydroxymethyl and ethan-1-ol groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

2-[4-(hydroxymethyl)pyrrolidin-3-yl]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c9-2-1-6-3-8-4-7(6)5-10;/h6-10H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKLZHCDIXTOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)CO)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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